molecular formula C25H24N2O5S2 B2567235 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 899735-10-5

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2567235
CAS RN: 899735-10-5
M. Wt: 496.6
InChI Key: CGILNFRWVSRMIS-UHFFFAOYSA-N
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Description

“N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains a benzyl group, a benzo[d]thiazol-2-yl group with two methoxy substituents, and a phenylsulfonylpropanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the benzyl group, the benzo[d]thiazol-2-yl group, and the phenylsulfonylpropanamide group would contribute to the complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthetic Chemistry and Characterization

  • The synthesis of benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, involves reactions between benzo[d]thiazol-2-amine and other compounds, demonstrating the chemical versatility and potential for generating a variety of structurally related compounds with diverse properties (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities

  • Antimalarial and COVID-19 Applications: Some sulfonamide derivatives, including those related to the target compound, have shown potential in antimalarial activity and as possible treatments against COVID-19 through computational calculations and molecular docking studies. These compounds exhibit promising ADMET properties and selectivity indices, highlighting their therapeutic potential (Fahim & Ismael, 2021).
  • Anthelmintic and Anti-inflammatory Activities: Novel imidazothiazole sulfides and sulfones have been synthesized and evaluated for their anthelmintic and anti-inflammatory activities, showing significant potential in these areas (Shetty, Khazi, & Ahn, 2010).
  • Herbicidal Activity: The development of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings has led to compounds with moderate to good herbicidal activity against certain plant species, showcasing the agricultural applications of these chemical frameworks (Liu & Shi, 2014).
  • Cytotoxicity, Antimicrobial, and Anti-inflammatory Properties: Various studies have synthesized and characterized benzothiazole and benzimidazole-based derivatives, revealing activities ranging from psychotropic effects to antimicrobial and anti-inflammatory properties. This highlights the compounds' potential in treating various diseases and conditions, including cancer (Zablotskaya et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S2/c1-31-20-13-14-21(32-2)24-23(20)26-25(33-24)27(17-18-9-5-3-6-10-18)22(28)15-16-34(29,30)19-11-7-4-8-12-19/h3-14H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGILNFRWVSRMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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